![molecular formula C18H20N2O2 B5873945 2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873945.png)
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide
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Overview
Description
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPB is a selective antagonist of the sigma-1 receptor, which is involved in various physiological processes, including pain perception, cognition, and mood regulation. In
Scientific Research Applications
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, 2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and stroke. In oncology, 2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to inhibit the growth of various cancer cell lines and to sensitize them to chemotherapy. In immunology, 2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to modulate the immune response and to have anti-inflammatory effects.
Mechanism of Action
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide acts as a selective antagonist of the sigma-1 receptor, which is a chaperone protein that is involved in various physiological processes, including pain perception, cognition, and mood regulation. 2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide binds to the sigma-1 receptor and inhibits its activity, leading to downstream effects on various signaling pathways. The exact mechanism of action of 2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide is still being studied, but it is believed to involve the modulation of ion channels, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and modulation of immune function. In animal models of Alzheimer's disease and stroke, 2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to reduce neuronal damage and improve cognitive function. In cancer cell lines, 2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to inhibit cell growth and to sensitize cells to chemotherapy. In immune cells, 2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to modulate cytokine production and to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has several advantages for lab experiments, including its high purity, stability, and selectivity for the sigma-1 receptor. However, there are also some limitations to using 2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
There are several future directions for research on 2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide, including its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, further studies are needed to elucidate the exact mechanism of action of 2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide and to explore its potential as a treatment for various neurological disorders. In oncology, further studies are needed to explore the potential of 2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide as a chemotherapy sensitizer and to identify potential synergistic combinations with other chemotherapeutic agents. In immunology, further studies are needed to explore the potential of 2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide as an immunomodulatory agent and to identify its potential applications in various autoimmune and inflammatory disorders.
Synthesis Methods
2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with pyrrolidine and subsequent reactions with various reagents. The final step involves the reaction of the intermediate product with 2-methoxybenzoyl chloride to yield 2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide. The synthesis method has been optimized to produce high yields of pure 2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide.
properties
IUPAC Name |
2-methoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-7-3-2-6-16(17)18(21)19-14-8-10-15(11-9-14)20-12-4-5-13-20/h2-3,6-11H,4-5,12-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEIVTJEXFVSGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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